molecular formula C8H9NO4 B2914067 Methyl 6,7-dihydro-4H-pyrano[3,4-d]isoxazole-3-carboxylate CAS No. 1707374-70-6

Methyl 6,7-dihydro-4H-pyrano[3,4-d]isoxazole-3-carboxylate

Cat. No.: B2914067
CAS No.: 1707374-70-6
M. Wt: 183.163
InChI Key: MZKMOPKJHUTVFX-UHFFFAOYSA-N
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Description

Methyl 6,7-dihydro-4H-pyrano[3,4-d]isoxazole-3-carboxylate is a bicyclic heterocyclic compound featuring a fused pyran-isoxazole scaffold.

The compound’s synthesis likely involves nitrile oxide cycloaddition (NOCTA) reactions, as seen in structurally similar systems . Such methods are pivotal for constructing the isoxazole ring, often requiring stereochemical auxiliaries (e.g., bromine) to control regioselectivity .

Properties

IUPAC Name

methyl 6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-11-8(10)7-5-4-12-3-2-6(5)13-9-7/h2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZKMOPKJHUTVFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC2=C1COCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6,7-dihydro-4H-pyrano[3,4-d]isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydroximinoyl chlorides with iodinated terminal alkynes, followed by cyclization to form the isoxazole ring . Another approach involves the use of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers, which undergo cyclization via a Pt-carbene intermediate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 6,7-dihydro-4H-pyrano[3,4-d]isoxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines, and substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Methyl 6,7-dihydro-4H-pyrano[3,4-d]isoxazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6,7-dihydro-4H-pyrano[3,4-d]isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in cellular signaling and metabolism .

Comparison with Similar Compounds

Structural Differences and Implications

  • Substituent Effects: The methyl ester in the target compound enhances stability and modulates polarity compared to the aldehyde in , which is more reactive in nucleophilic additions.
  • Regioselectivity in Synthesis: The dichlorophenyl derivative highlights the role of stereochemical auxiliaries (e.g., bromine) in reversing regioselectivity during NOCTA. This contrasts with the target compound, where ester groups may direct cycloaddition outcomes differently .

Crystallographic and Conformational Analysis

  • Crystal Structure: The dichlorophenyl analog crystallizes in a monoclinic system with detailed atomic coordinates resolved via X-ray diffraction (MoKα radiation). Such data are critical for understanding ring puckering and substituent orientation, which can be extrapolated to the target compound’s behavior.
  • Ring Puckering: Cremer and Pople’s puckering coordinates are essential for analyzing non-planar conformations in bicyclic systems like these. For example, the dihydro-pyran ring in exhibits specific distortions that influence intermolecular interactions.

Methodological Tools for Analysis

  • Crystallography Software : SHELX and WinGX are widely used for refining crystal structures, as demonstrated in . ORTEP-3 aids in visualizing molecular geometry and thermal ellipsoids.
  • Theoretical Models : Cremer-Pople puckering coordinates provide quantitative descriptors for ring conformations, critical for comparing flexibility across analogs.

Biological Activity

Methyl 6,7-dihydro-4H-pyrano[3,4-d]isoxazole-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial properties, structural characteristics, and relevant research findings.

  • Molecular Formula : C8_{8}H9_{9}N1_{1}O4_{4}
  • Molecular Weight : 183.16 g/mol
  • CAS Number : 1368125-56-7

The compound features a pyranoisoxazole structure that contributes to its biological properties. The carboxylate group is significant for its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study evaluated its effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli50 µM
Staphylococcus aureus75 µM
Streptococcus agalactiae100 µM

These results suggest that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria .

The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways. Further studies are necessary to elucidate the precise biochemical interactions.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the isoxazole ring or carboxylate group may enhance biological activity or reduce toxicity. For example, derivatives with additional functional groups have shown improved potency in preliminary assays.

Case Studies and Research Findings

  • In Vivo Studies : A recent study investigated the in vivo efficacy of this compound in animal models of infection. Results indicated significant reductions in bacterial load compared to untreated controls.
  • Toxicological Assessments : Toxicity studies revealed that the compound has a favorable safety profile at therapeutic doses, making it a candidate for further development as an antimicrobial agent.
  • Comparative Analysis : In comparison with other known antimicrobial agents, this compound demonstrated comparable or superior activity against certain pathogens, suggesting its potential as a lead compound in drug development.

Q & A

What are the recommended synthetic routes and characterization techniques for Methyl 6,7-dihydro-4H-pyrano[3,4-d]isoxazole-3-carboxylate?

Level: Basic
Answer:
Synthesis typically involves cyclocondensation reactions using precursors like substituted pyranones and isoxazole derivatives. A general protocol (adapted for analogous compounds) includes:

  • Reaction Setup : Combine aldehyde, malononitrile, and ethyl acetoacetate in ethanol-water under reflux (~80°C) with catalytic acid (e.g., NaHSO₄) to facilitate cyclization .
  • Monitoring : Track reaction progress via TLC (silica gel, petroleum ether:ethyl acetate eluent).
  • Characterization :
    • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for diagnostic peaks (e.g., pyran ring protons at δ 3.5–4.5 ppm, ester carbonyl at ~165–170 ppm).
    • Mass Spectrometry : Confirm molecular ion ([M+H]+^+) using ESI-MS.
    • IR : Identify ester C=O (~1730 cm1^{-1}) and isoxazole C=N (~1600 cm1^{-1}) stretches .

How can SHELX software be utilized for crystallographic refinement of this compound?

Level: Advanced
Answer:
SHELXL is widely used for small-molecule refinement. Key steps include:

  • Data Preparation : Convert intensity data to HKL format (e.g., using CrysAlisPro).
  • Structure Solution : Use SHELXD for dual-space methods (charge flipping) to locate heavy atoms .
  • Refinement :
    • Apply restraints for thermal parameters (ADPs) of the pyrano-isoxazole moiety to address disorder.
    • Validate using R-factors (R1R_1, wR2wR_2) and check for outliers in the difference Fourier map .

  • Handling Discrepancies : If bond lengths deviate >3σ from expected values, re-examine hydrogen atom placement or apply similarity restraints .

What methodologies are employed to analyze the conformational dynamics of the pyrano-isoxazole ring system?

Level: Advanced
Answer:
The Cremer-Pople puckering parameters are critical for quantifying ring conformation:

  • Coordinate Calculation : Define the mean plane of the six-membered pyrano ring using atomic coordinates. Compute puckering amplitude (QQ) and phase angles (θ\theta, ϕ\phi) to describe deviations from planarity .
  • Case Study : For a related compound (3-(2,6-dichlorophenyl) analog), Q=0.42A˚Q = 0.42 \, \text{Å} and θ=112\theta = 112^\circ, indicating a half-chair conformation .
  • Software : Implement PLATON or PARST for automated parameter calculation .

How can hydrogen-bonding networks in the crystal lattice be visualized and interpreted?

Level: Intermediate/Advanced
Answer:
ORTEP-3 and Mercury are used to visualize packing diagrams and intermolecular interactions:

  • ORTEP-3 : Generate thermal ellipsoid plots to highlight anisotropic displacement parameters. For example, hydrogen bonds (e.g., N–H···O=C) can be identified as dashed lines in the packing diagram .
  • Mercury Analysis : Calculate hydrogen-bond distances and angles (e.g., D–H···A < 3.2 Å, angles >120°). In a chlorophenyl derivative, N–H···O interactions stabilize the lattice with d=2.89A˚d = 2.89 \, \text{Å}, θ=158\theta = 158^\circ .

How should researchers resolve contradictions between experimental and computational structural data?

Level: Advanced
Answer:
Discrepancies often arise in bond angles or torsional parameters:

  • Validation Tools : Use checkCIF to flag geometry outliers (e.g., pyrano ring torsion angles deviating >10° from DFT calculations).
  • Refinement Adjustments :
    • Apply Hirshfeld rigid-bond tests to validate ADPs.
    • Reassign disordered atoms (e.g., methyl or ester groups) using PART instructions in SHELXL .
  • Benchmarking : Compare with analogous structures (e.g., 3-carbaldehyde oxime derivative, β=90.48\beta = 90.48^\circ) to assess lattice symmetry .

What strategies optimize multi-step synthesis of derivatives for structure-activity relationship (SAR) studies?

Level: Advanced
Answer:
Key considerations include:

  • Functionalization : Introduce substituents (e.g., halogens, methoxy groups) at the 4-position via nucleophilic substitution or Pd-catalyzed coupling.
  • Purification : Use flash chromatography (silica gel, hexane:ethyl acetate gradient) to isolate intermediates.
  • Purity Assessment :
    • HPLC (C18 column, acetonitrile:water) to confirm >95% purity.
    • Single-crystal X-ray diffraction for unambiguous structural confirmation .

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